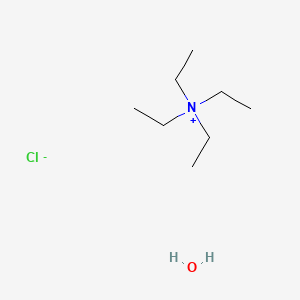

Tetraethylammonium chloride hydrate

Overview

Description

Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound with the chemical formula [N(CH2CH3)4]+Cl− . It is a hygroscopic, colorless, crystalline solid . It has been used as the source of tetraethylammonium ions in pharmacological and physiological studies, but is also used in organic chemical synthesis .

Synthesis Analysis

TEAC is produced by alkylation of triethylamine with ethyl chloride . It exists as either of two stable hydrates, the monohydrate and tetrahydrate .Molecular Structure Analysis

The molecular formula of Tetraethylammonium chloride is [N(CH2CH3)4]Cl . The molecular weight is 165.70 g/mol .Chemical Reactions Analysis

TEAC blocks K+ channels non-specifically . In rat aorta rings, tetraethylammonium inhibits relaxation induced by peroxynitrite .Physical And Chemical Properties Analysis

Tetraethylammonium chloride is a colorless deliquescent crystalline solid . It is highly soluble in water . The density is 1.08 g/cm3 . The melting point is 360 °C for the tetrahydrate .Scientific Research Applications

1. Structure and Hydration Studies

Tetraethylammonium chloride has been studied for its structural properties in aqueous solutions. Research by Jerie et al. (1999) used compressibility, density measurements, and positron annihilation methods to investigate its structure. The study found evidence of cage-like hydrates in the liquid phase and discussed the competition among different hydrates of tetraethylammonium cations and hydration of chloride anions (Jerie et al., 1999).

2. Hydrogen Bonding and IR Spectra

Harmon et al. (1990) explored the IR spectra-structure correlations for tetraethylammonium chloride hydrates. The research found correlations between IR spectra and the crystal structure of these hydrates, providing insights into the planar cluster formation within these compounds (Harmon et al., 1990).

3. Lattice Energies and Hydration Thermodynamics

Boyd (1969) calculated the lattice energies and hydration enthalpies of tetraethylammonium chloride, contributing to the understanding of its hydration thermodynamics. This research is crucial for understanding the interactions of these compounds in different states (Boyd, 1969).

4. Application in Air Conditioning Systems

Mohammadi (2021) investigated the application of tetraethylammonium chloride in air conditioning systems. The study focused on methane hydrate formation rates in the presence of tetraethylammonium chloride, highlighting its potential use in energy storage and transfer systems (Mohammadi, 2021).

5. Thermodynamics and Crystallographic Properties

Oshima et al. (2020) studied the thermodynamic and crystallographic properties of tetraethylammonium chloride hydrates. This research provided insights into the stability and structure of these hydrates, which is essential for their application in various scientific fields (Oshima et al., 2020).

Safety And Hazards

Future Directions

Tetraethylammonium is commonly used to block potassium channels . It can physically enter the pore and block the channel . Additionally, TEA either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions . It is used for inhibition of peroxynitrite induced relaxation in rat aorta rings and as a pharmacological blocker of K+ current and Ca2+ induced K+ current in antennal lobe neurons .

properties

IUPAC Name |

tetraethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALLTGJPWMIDPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583384 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethylammonium chloride hydrate | |

CAS RN |

68696-18-4 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

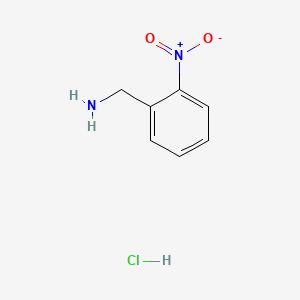

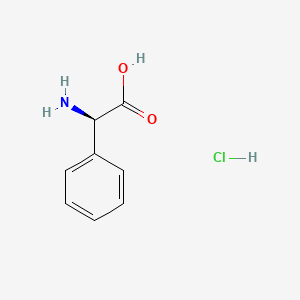

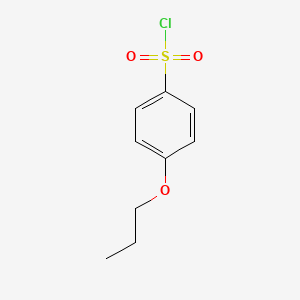

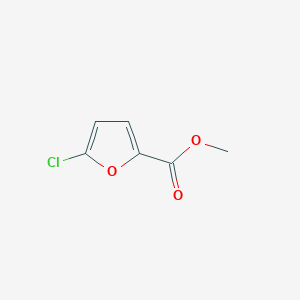

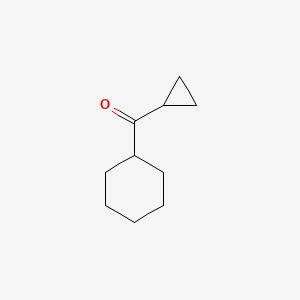

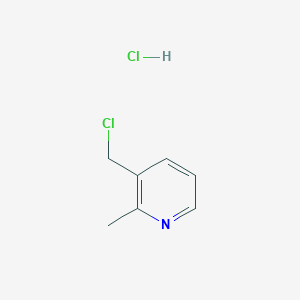

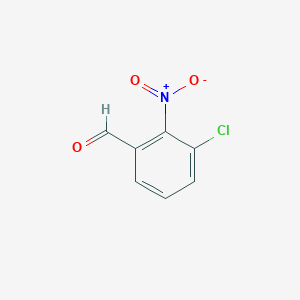

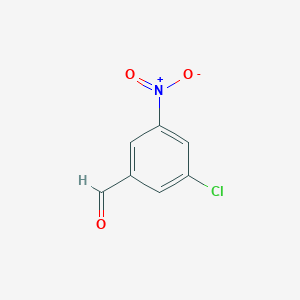

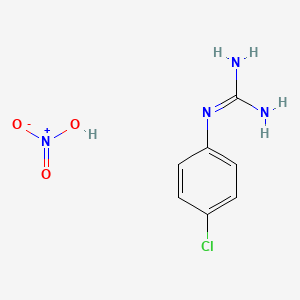

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.